Cas no 1209226-58-3 (N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide)

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide is a specialized organic compound featuring a unique molecular structure combining a cyano-substituted cyclopropyl group and a dimethylphenylaminoacetamide moiety. This configuration imparts distinct chemical properties, making it valuable in synthetic and medicinal chemistry applications. The presence of the cyano group enhances reactivity, while the cyclopropyl and aromatic components contribute to steric and electronic effects, influencing binding affinity and stability. The compound is particularly relevant in the development of pharmacologically active molecules, where its structural features may optimize interactions with biological targets. Its synthesis requires precise control, underscoring its utility in advanced research and fine chemical production.
N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide structure
1209226-58-3 structure
Product Name:N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide
CAS No:1209226-58-3
MF:C16H21N3O
MW:271.357443571091
CID:6245496
PubChem ID:45842120
Update Time:2025-05-20

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide
    • Z64881732
    • AKOS034510066
    • EN300-26683816
    • 1209226-58-3
    • N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide
    • N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylanilino)acetamide
    • Inchi: 1S/C16H21N3O/c1-11-4-7-14(12(2)8-11)18-9-15(20)19-16(3,10-17)13-5-6-13/h4,7-8,13,18H,5-6,9H2,1-3H3,(H,19,20)
    • InChI Key: ZUUQXTLLOGISHM-UHFFFAOYSA-N
    • SMILES: O=C(CNC1C=CC(C)=CC=1C)NC(C#N)(C)C1CC1

Computed Properties

  • Exact Mass: 271.168462302g/mol
  • Monoisotopic Mass: 271.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 64.9Ų

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26683816-0.05g
N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)amino]acetamide
1209226-58-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide (CAS No. 1209226-58-3): An Overview

N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide (CAS No. 1209226-58-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of aminoacetamides and has been studied for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and pain management.

The molecular structure of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide is characterized by a cyclopropyl group, a cyano group, and a substituted phenyl ring. These structural features contribute to its unique pharmacological profile and have been the focus of numerous research studies aimed at elucidating its mechanism of action and potential therapeutic benefits.

Recent studies have highlighted the potential of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide as a modulator of various neurotransmitter systems. Specifically, it has been shown to interact with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. These interactions have been associated with anti-depressant and anxiolytic effects, making this compound a promising candidate for the treatment of mood disorders.

In addition to its effects on serotonin receptors, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide has also been investigated for its analgesic properties. Preclinical studies have demonstrated that this compound exhibits potent analgesic activity in various pain models, including neuropathic and inflammatory pain. The mechanism underlying its analgesic effects is thought to involve modulation of nociceptive pathways and inhibition of pro-inflammatory cytokines.

The safety profile of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide has been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In terms of chemical synthesis, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide can be prepared through a multi-step process involving the reaction of 2-aminoacetic acid with 1-cyano-1-cyclopropylethylamine and 2,4-dimethylbenzaldehyde. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production.

The potential applications of N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide extend beyond CNS disorders and pain management. Recent research has explored its anti-inflammatory properties and potential use in treating conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, preliminary studies have suggested that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's disease.

In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-(2,4-dimethylphenyl)aminoacetamide (CAS No. 1209226-58-3) is a promising compound with a diverse range of potential therapeutic applications. Its unique molecular structure and pharmacological properties make it an attractive candidate for further research and development in the field of medicinal chemistry. As more clinical data becomes available, it is likely that this compound will play an increasingly important role in the treatment of various medical conditions.

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